4-amino-N'-[(1Z)-1-phenylbutylidene]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-N’-[(1Z)-1-phenylbutylidene]benzohydrazide is a Schiff base compound, which is a type of compound formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their wide range of applications in medicinal and pharmaceutical fields due to their ability to form stable complexes with most transition metals . This compound is particularly interesting due to its potential biological activities and its role in coordination chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N’-[(1Z)-1-phenylbutylidene]benzohydrazide typically involves the condensation reaction between 4-aminobenzohydrazide and 1-phenylbutanal. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The reaction mixture is then cooled, and the product is filtered and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-N’-[(1Z)-1-phenylbutylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: 4-aminobenzohydrazide and 1-phenylbutanal.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-amino-N’-[(1Z)-1-phenylbutylidene]benzohydrazide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-amino-N’-[(1Z)-1-phenylbutylidene]benzohydrazide involves its ability to form stable complexes with transition metals, which can then interact with biological molecules. These interactions can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects . The compound’s Schiff base structure allows it to act as a chelating agent, binding to metal ions and altering their reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-amino-N’-[(1Z)-1-phenylhexylidene]benzohydrazide
- 4-amino-N’-[(1Z)-1-phenylpropylidene]benzohydrazide
- 4-amino-N’-[(1Z)-1-(4-methylphenyl)ethylidene]benzohydrazide
Uniqueness
4-amino-N’-[(1Z)-1-phenylbutylidene]benzohydrazide is unique due to its specific phenylbutylidene moiety, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its binding affinity to metal ions and its biological activity, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C17H19N3O |
---|---|
Molekulargewicht |
281.35 g/mol |
IUPAC-Name |
4-amino-N-[(Z)-1-phenylbutylideneamino]benzamide |
InChI |
InChI=1S/C17H19N3O/c1-2-6-16(13-7-4-3-5-8-13)19-20-17(21)14-9-11-15(18)12-10-14/h3-5,7-12H,2,6,18H2,1H3,(H,20,21)/b19-16- |
InChI-Schlüssel |
QSZSERVNOWQRIA-MNDPQUGUSA-N |
Isomerische SMILES |
CCC/C(=N/NC(=O)C1=CC=C(C=C1)N)/C2=CC=CC=C2 |
Kanonische SMILES |
CCCC(=NNC(=O)C1=CC=C(C=C1)N)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.